molecular formula C8H6ClN3OS B3860091 5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

Cat. No.: B3860091
M. Wt: 227.67 g/mol
InChI Key: GDMJXGYBQDLMCB-UHFFFAOYSA-N
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Description

5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both amino and chloro substituents on the phenyl ring, along with the oxadiazole and thione functionalities, makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

The synthesis of 5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide. One common method starts with the reaction of 3-amino-4-chlorobenzoic acid with thiosemicarbazide to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide under basic conditions to yield the target compound .

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity. Pathways involved in its mechanism of action include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione include other oxadiazole derivatives such as:

  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione
  • 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione
  • 5-(3-amino-4-methylphenyl)-1,3,4-oxadiazole-2-thione

These compounds share the oxadiazole core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS/c9-5-2-1-4(3-6(5)10)7-11-12-8(14)13-7/h1-3H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMJXGYBQDLMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=S)O2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Reactant of Route 2
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Reactant of Route 3
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Reactant of Route 4
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Reactant of Route 5
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Reactant of Route 6
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

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